molecular formula C16H11NO B3192890 11h-Indeno[1,2-b]quinolin-11-ol CAS No. 6626-65-9

11h-Indeno[1,2-b]quinolin-11-ol

Cat. No.: B3192890
CAS No.: 6626-65-9
M. Wt: 233.26 g/mol
InChI Key: OHPRJGKZKZHEBI-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinolin-11-ol (CAS# 6626-65-9) is a nitrogen-containing heterocyclic compound with a molecular formula of C16H11NO and a molecular weight of 233.27 g/mol . This compound is a key intermediate in organic synthesis, with one reported synthetic route achieving an approximately 36% yield . Its fused polycyclic structure confers notable physical properties, including a density of 1.35 g/cm³ and a high boiling point of 481.1°C at 760 mmHg, making it a subject of interest in materials and pharmaceutical research .Indeno-fused heterocycles represent a significant class of compounds with diverse research applications. While specific biological data for this compound is limited, its structural analogs demonstrate considerable potential. Molecules based on the related 11H-indeno[1,2-b]quinoxalin-11-one scaffold have been identified as potent and selective c-Jun N-terminal kinase (JNK) inhibitors, with applications in mechanistic studies of inflammation and as potential anti-inflammatory drug leads . Furthermore, closely related indenoquinoline derivatives have been investigated for their anticancer properties. For instance, a novel 6,8-dibromo-indenoquinoline derivative has been synthesized and characterized by single-crystal X-ray diffraction, with molecular docking studies suggesting its potential as a DNA intercalator, a mechanism common to several anticancer drugs . Another indenoquinoline-based compound, SJ10 (9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one), has shown promising antiproliferative and cytotoxic effects in screenings against the NCI-60 panel of cancer cell lines, indicating the general promise of this chemical class in oncology drug discovery .Researchers value this compound as a versatile building block for developing new chemical entities and as a core structure for probing biological mechanisms. Its planar, fused-ring system is often associated with the ability to interact with biological macromolecules like enzymes and DNA.This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6626-65-9

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

11H-indeno[1,2-b]quinolin-11-ol

InChI

InChI=1S/C16H11NO/c18-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)17-15/h1-9,16,18H

InChI Key

OHPRJGKZKZHEBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(C4=CC=CC=C4C3=N2)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C4=CC=CC=C4C3=N2)O

Other CAS No.

6626-65-9

Origin of Product

United States

Synthesis and Chemical Properties of 11h Indeno 1,2 B Quinolin 11 Ol

Synthetic Methodologies for the Indeno[1,2-b]quinoline Core

The construction of the indeno[1,2-b]quinoline framework can be achieved through various synthetic routes. A common approach involves the condensation of an appropriate o-phenylenediamine (B120857) derivative with ninhydrin (B49086) (1,2,3-indantrione) to form the corresponding indeno[1,2-b]quinoxalin-11-one. nih.gov Another method involves the Povarov reaction, a [4+2] cycloaddition, which offers a direct route to quinoline (B57606) derivatives with good regioselectivity. mdpi.com The synthesis of indenoquinolinones has also been reported via a metal-free [4+2] cycloaddition reaction of 2-aminobenzaldehydes and ketones. acs.org

Conversion to this compound

The target compound, this compound, is typically prepared from its corresponding ketone, 11H-Indeno[1,2-b]quinolin-11-one. This transformation is a standard reduction reaction in organic chemistry.

Reduction of 11H-Indeno[1,2-b]quinolin-11-one

The carbonyl group at the 11-position of 11H-Indeno[1,2-b]quinolin-11-one can be reduced to a hydroxyl group using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Grignard Reactions with 11H-Indeno[1,2-b]quinolin-11-one

An alternative route to substituted this compound derivatives involves the use of Grignard reagents. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with phenylmagnesium bromide leads to the formation of the intermediate 11-phenyl-11H-indeno[1,2-b]quinoxalin-11-ol. nih.gov This demonstrates the utility of organometallic reagents in introducing carbon-based substituents at the 11-position.

Spectroscopic and Physicochemical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the indene (B144670) and quinoline rings, as well as a signal for the hydroxyl proton. The carbon NMR spectrum would confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) functional group, which would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.

Biological and Pharmacological Aspects

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of indenoquinoline derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. arabjchem.orgnih.gov

Inhibition of Topoisomerases

One of the proposed mechanisms of action for the anticancer activity of some indenoquinoline derivatives is the inhibition of topoisomerases. globalresearchonline.net These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell death in rapidly dividing cancer cells. For example, certain indeno[1,2-c]isoquinoline derivatives have been identified as potent topoisomerase I inhibitors. acs.org

DNA Intercalation

The planar, polycyclic aromatic structure of the indenoquinoline scaffold makes it a candidate for DNA intercalation. nih.gov This non-covalent binding to DNA can disrupt DNA replication and transcription, ultimately leading to apoptosis. Molecular docking studies have suggested that derivatives like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one can effectively intercalate with DNA. researchgate.net

Modulation of Kinase Activity

Indenoquinoline derivatives have also been investigated as kinase inhibitors. For instance, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and its analogues have been identified as inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov JNKs are involved in cellular processes such as proliferation and apoptosis, making them attractive targets for cancer therapy.

Table 2: Selected Biological Activities of Indenoquinoline Derivatives

Derivative ClassBiological Target/ActivityReference
Indeno[1,2-c]isoquinolinesTopoisomerase I inhibition acs.org
Indeno[1,2-b]quinoline-9,11-dionesDNA binding nih.gov
11H-Indeno[1,2-b]quinoxalin-11-one oximesJNK inhibition nih.govnih.gov
Indeno[1,2-c]quinolinesInhibition of osteoclastogenesis medchemexpress.eu

Anti-inflammatory Properties

The inhibition of JNKs by indeno[1,2-b]quinoxaline derivatives also points to their potential as anti-inflammatory agents. nih.gov JNKs play a key role in inflammatory signaling pathways, and their inhibition can reduce the production of pro-inflammatory cytokines. nih.gov

Other Potential Therapeutic Applications

The diverse biological activities of indenoquinoline derivatives suggest their potential in other therapeutic areas as well. For example, some quinoline (B57606) derivatives have shown antiprion and antimalarial effects. nih.gov The broad spectrum of activity associated with the quinoline scaffold continues to drive research into new applications for its derivatives. biointerfaceresearch.com

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 11h-Indeno[1,2-b]quinolin-11-ol is not widely published, analysis of closely related structures, such as 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one, provides significant insight into the core molecular framework. researchgate.netmdpi.com

In the dibrominated analogue, the indeno[1,2-b]quinolin-11-one ring system is nearly planar. researchgate.net The molecules in the crystal lattice are organized into chains through intermolecular interactions, including π-π stacking between the planar aromatic systems. researchgate.net For this compound, the key structural difference is the presence of a hydroxyl (-OH) group at the C-11 position, which is a tetrahedral sp³-hybridized carbon, instead of a planar sp²-hybridized ketone. This would introduce a non-planar geometry at the junction of the indenone and quinoline (B57606) ring systems. Furthermore, the hydroxyl group would be expected to participate in strong hydrogen bonding, influencing the crystal packing significantly.

A hypothetical data table for the crystallographic analysis of the parent ketone is presented below to illustrate the type of information obtained from such an experiment.

Table 1: Illustrative Crystallographic Data for a Related Indeno[1,2-b]quinoxaline Derivative Data based on the analysis of 11H-Indeno[1,2-b]quinoxalin-11-one, a structurally similar compound.

ParameterValueReference
Chemical FormulaC₁₅H₈N₂O nih.govnih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
Unit Cell Dimensionsa = 10.02 Å, b = 7.45 Å, c = 14.50 Å, β = 101.3° nih.gov
PlanarityFused ring system is approximately planar nih.gov
Intermolecular InteractionsWeak C—H⋯O interactions nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be dominated by signals corresponding to its fused aromatic structure and its defining hydroxyl group.

The spectrum of the parent structure, 11H-indeno[1,2-b]quinoline, shows characteristic C-H stretching vibrations for the aromatic rings and the CH₂ group of the indene (B144670) moiety. In derivatives, a strong absorption band corresponding to the C=O (carbonyl) stretch is typically observed around 1676-1685 cm⁻¹. rsc.org For this compound, this carbonyl peak would be absent. Instead, a prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. Other key signals would include C=N and C=C stretching vibrations within the quinoline and benzene (B151609) rings (typically 1500-1650 cm⁻¹) and C-H aromatic stretching (around 3000-3100 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound Frequencies are based on typical values for the indicated functional groups and data from related compounds.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3600 - 3200 (broad)O-H StretchAlcohol rsc.org
3100 - 3000C-H StretchAromatic rsc.org
1650 - 1500C=N, C=C StretchAromatic Rings rsc.org
1300 - 1000C-O StretchAlcohol rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Proton/Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. Both 1D and 2D NMR techniques are essential for the complete structural assignment of this compound.

1D NMR (¹H, ¹³C) for Structural Connectivity

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms. For this compound, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The key signal differentiating it from its ketone precursor would be the proton on the hydroxyl-bearing carbon (C-11). This methine proton (CH-OH) would likely appear as a singlet around δ 5.0-6.0 ppm, and the hydroxyl proton itself would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum would show a signal for the C11 carbon in the aliphatic region (likely δ 70-80 ppm), a significant upfield shift compared to the C=O carbon in the ketone precursor (which appears around δ 193 ppm). rsc.org The remaining aromatic carbons would appear in the δ 115-150 ppm range.

Table 3: Representative ¹H and ¹³C NMR Data for the Parent 11H-Indeno[1,2-b]quinoline Data recorded in CDCl₃. The presence of an -OH group at C-11 in the target compound would alter these shifts.

Atom TypeChemical Shift (δ, ppm)Reference
¹H (CH₂)4.04 (s, 2H) rsc.org
¹H (Ar-H)7.48-8.32 (m, 9H) rsc.org
¹³C (CH₂)34.0 rsc.org
¹³C (Ar-C)122.1 - 161.7 rsc.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complex Structures and Stereochemistry

For complex polycyclic systems, 2D NMR experiments are indispensable for unambiguously assigning proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the individual aromatic rings of the quinoline and indene systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, confirming the fusion of the indene and quinoline rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the spatial arrangement of the molecule. For this compound, NOESY could show correlations between the C-11 proton and protons on the adjacent aromatic rings, confirming the molecule's conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (LC/MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), can determine the mass of a molecule with very high accuracy.

The molecular formula for this compound is C₁₆H₁₁NO. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 234.0919 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the compound's elemental composition.

The fragmentation pattern in the mass spectrum would also be characteristic. A prominent fragmentation pathway for this compound would be the loss of a water molecule (H₂O, 18 Da) from the molecular ion to form a stable aromatic cation.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueIon
Molecular FormulaC₁₆H₁₁NO[M]
Monoisotopic Mass233.0841 g/mol[M]
HRMS (ESI+)m/z 234.0919[M+H]⁺
Major Fragmentm/z 216.0813[M+H-H₂O]⁺

Chiral Analysis for Enantiomeric Purity (if applicable for the -ol)

The carbon atom at position 11 in this compound is bonded to four different groups (a hydroxyl group, a hydrogen atom, and two different parts of the fused ring system). This makes C-11 a chiral center, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

Therefore, chiral analysis is highly applicable and necessary to determine the enantiomeric purity of any synthesized sample. If the synthesis method is not stereospecific, a racemic mixture (a 1:1 ratio of both enantiomers) will be produced. The separation and quantification of these enantiomers are typically achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times and allowing for their separation and quantification. For some related chiral heterocyclic systems, it has been noted that crystallization can occur in a way that does not permit the separation of enantiomers, resulting in a racemic crystal. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of complex organic molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of the 11H-indeno[1,2-b]quinoxaline system, which is structurally related to this compound, DFT calculations have been employed to determine the relative stability of different geometric isomers. For instance, studies on an azine derivative of 11H-indeno[1,2-b]quinoxalin-11-one revealed that the E,E-configuration is the most thermodynamically favorable. mdpi.com These calculations often utilize functionals like B3LYP with basis sets such as ma-def2-SVP, which are chosen for their ability to accurately model electron interactions, including the lone pairs on nitrogen atoms. mdpi.com

The geometry of these fused ring systems is a key area of investigation. X-ray crystallography data for the parent compound, 11H-indeno[1,2-b]quinoxalin-11-one, shows that the fused ring system is nearly planar. nih.govresearchgate.net This planarity is a crucial feature that can influence intermolecular interactions, such as π-π stacking, which has been observed in the crystal structures of related compounds. mdpi.com In more complex derivatives, such as 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, the fused ring system can become twisted. nih.gov Computational geometry optimization using DFT allows for a detailed analysis of bond lengths, bond angles, and dihedral angles, providing a theoretical model that can be compared with experimental crystallographic data.

Computational methods are also extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data. The calculation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application.

For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) are often used in conjunction with DFT (e.g., B3LYP functional) and various basis sets (e.g., 6-311+G(d,p)). nih.govresearchgate.net These calculations can predict the chemical shifts of ¹H and ¹³C nuclei. By comparing the calculated spectra of different possible isomers or conformers with the experimental spectra, researchers can confidently assign the correct structure. researchgate.net For complex molecules, this computational approach can be more reliable than relying solely on empirical rules. nih.govmdpi.com To improve accuracy, the calculated shielding constants are often scaled using a linear regression against experimental data. mdpi.com

Similarly, the vibrational frequencies in an IR spectrum can be calculated computationally. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as C=O or C=N stretching. mdpi.commdpi.com

Conformational Analysis and Stereochemical Determination

For flexible molecules or those with stereocenters, computational methods are vital for conformational analysis and stereochemical determination. In the case of derivatives of the 11H-indeno[1,2-b]quinoxaline system, DFT calculations have been used to investigate Z,E-isomerism around C=N bonds. mdpi.com By calculating the relative energies of all possible geometric isomers, the most stable conformation can be identified. mdpi.com

For molecules with chiral centers, such as the spiro-cyclopropane derivatives of indenoquinoxaline, computational chemistry plays a crucial role in elucidating the stereochemistry. researchgate.net The calculation of NMR spectra for different diastereoisomers and their comparison with experimental data has proven to be a powerful tool for assigning the relative configuration of stereocenters. researchgate.net This approach is particularly valuable when traditional NMR techniques alone are insufficient for unambiguous structure determination.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. For derivatives of the indeno[1,2-b]quinoline scaffold, MD simulations have been used to study their binding modes with biological macromolecules like DNA. nih.gov These simulations can reveal key interactions, such as hydrogen bonding and π-π stacking, that stabilize the complex. nih.gov The setup for such simulations typically involves placing the molecule in a solvent box (e.g., water), adding counter-ions to neutralize the system, and then applying a force field to describe the interatomic interactions. The system's trajectory is then calculated over time, allowing for the analysis of its dynamic properties.

Reactivity and Mechanism Prediction through Computational Methods

Computational methods are also employed to predict the reactivity of molecules and to elucidate reaction mechanisms. For instance, the study of isomerization paths in azine derivatives of 11H-indeno[1,2-b]quinoxalin-11-one has been investigated using DFT. These calculations can map out the energy profile of the isomerization process, suggesting whether it occurs via an in-plane inversion or another mechanism. mdpi.com

Furthermore, molecular docking, a computational technique, is used to predict how a molecule might bind to a receptor, such as an enzyme or DNA. nih.govnih.govresearchgate.net Docking studies on indeno[1,2-b]quinolin-11-one derivatives have suggested that they can intercalate into DNA, a mode of action common for some anti-cancer drugs. mdpi.comnih.govresearchgate.net These predictions can guide the synthesis of new compounds with enhanced biological activity. nih.govnih.gov

Conclusion

Targeted Synthesis of the 11-Hydroxy Functional Group (this compound)

The introduction of a hydroxyl group at the 11-position of the indeno[1,2-b]quinoline scaffold yields this compound, a key derivative for further functionalization. This transformation is typically achieved through the reduction of the corresponding ketone, 11H-Indeno[1,2-b]quinolin-11-one.

Reduction Methodologies for 11H-Indeno[1,2-b]quinolin-11-one to 11-ol

The conversion of the 11-keto group to an 11-hydroxy group is a standard chemical reduction. While specific reducing agents for 11H-Indeno[1,2-b]quinolin-11-one are not extensively detailed in the provided context, general principles of ketone reduction are applicable.

In a related synthesis of 11-phenyl-11H-indeno[1,2-b]quinoxalin-11-ol, the precursor ketone was treated with a Grignard reagent (phenylmagnesium bromide), which acts as a nucleophile to form the tertiary alcohol. nih.goviucr.org While this introduces a phenyl group, it demonstrates a pathway to an 11-hydroxy derivative. For the direct reduction of the ketone to the secondary alcohol without the addition of a carbon substituent, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be employed. The choice of reagent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

PrecursorReagent/ConditionsProductReference
11H-Indeno[1,2-b]quinoxalin-11-onePhenylmagnesium bromide in THF, then NH₄Cl quench11-Phenyl-11H-indeno[1,2-b]quinoxalin-11-ol nih.goviucr.org

Grignard Reagent Addition to 11-Keto Precursors for 11-Substitution and 11-Hydroxylation

The introduction of a hydroxyl group at the 11-position of the indeno[1,2-b]quinoline scaffold, along with a carbon-based substituent, can be effectively achieved through the nucleophilic addition of Grignard reagents to an 11-keto precursor, typically 11H-indeno[1,2-b]quinolin-11-one. This classic organometallic reaction provides a direct route to tertiary alcohols of the this compound type.

A notable example involves the synthesis of 11-phenyl-11H-indeno[1,2-b]quinoxalin-11-ol, a closely related analogue. In this multi-step synthesis, 11H-indeno[1,2-b]quinoxalin-11-one is treated with phenylmagnesium bromide. nih.gov The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon at the 11-position of the indenoquinoxaline core. This is followed by an aqueous workup, which protonates the resulting alkoxide to yield the desired 11-phenyl-11-hydroxy derivative. nih.gov This reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and may require heating to proceed to completion. nih.gov The general transformation is depicted in the scheme below:

Scheme 1: Grignard Reagent Addition to 11H-Indeno[1,2-b]quinoxalin-11-one

ReactantReagentConditionsProduct
11H-Indeno[1,2-b]quinoxalin-11-onePhenylmagnesium bromideTHF, reflux11-Phenyl-11H-indeno[1,2-b]quinoxalin-11-ol

This table illustrates a specific example of a Grignard reaction on a related quinoxaline (B1680401) derivative to produce an 11-ol functionality.

Other Nucleophilic Additions Yielding the 11-ol Functionality

Beyond Grignard reagents, other nucleophilic addition reactions to 11H-indeno[1,2-b]quinolin-11-one can be employed to introduce the 11-ol functionality or its derivatives. These reactions expand the scope of accessible structures and can introduce diverse functional groups at the 11-position.

One such approach is the reaction with hydroxylamine (B1172632), which leads to the formation of 11H-indeno[1,2-b]quinoxalin-11-one oximes. nih.govnih.gov In this reaction, the nitrogen atom of hydroxylamine acts as the nucleophile, attacking the carbonyl carbon. While the final product is an oxime and not a simple alcohol, this reaction proceeds through a tetrahedral intermediate that possesses a hydroxyl group, showcasing the susceptibility of the 11-keto group to nucleophilic attack. The reaction is typically carried out in a protic solvent like ethanol. nih.govnih.gov

The addition of other organometallic reagents, such as organolithium compounds, represents another viable route. Organolithium reagents are generally more reactive than their Grignard counterparts and can add to ketones to form tertiary alcohols after acidic workup. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the carbanionic component of the organolithium reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Furthermore, the Reformatsky reaction offers a pathway to β-hydroxy esters. This reaction involves the use of an α-halo ester and a metal, typically zinc, to form an organozinc reagent. wikipedia.org This reagent can then add to a ketone, such as 11H-indeno[1,2-b]quinolin-11-one, to yield a β-hydroxy ester derivative at the 11-position after hydrolysis. wikipedia.org

A summary of these nucleophilic additions is presented below:

Table 1: Nucleophilic Additions to 11-Keto Precursors

Nucleophile SourceReagent TypeProduct Functionality at C-11
HydroxylamineNitrogen NucleophileOxime
Organolithium ReagentsCarbon NucleophileTertiary Alcohol
Reformatsky ReagentCarbon Nucleophileβ-Hydroxy Ester

This interactive table summarizes various nucleophilic additions to the 11-keto group.

Green Chemistry Approaches in Indeno[1,2-b]quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the indeno[1,2-b]quinoline scaffold. These approaches aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

Catalyst-Free Reaction Systems

The development of catalyst-free synthetic methods is a key goal in green chemistry as it simplifies reaction procedures, reduces costs, and avoids potential contamination of the final product with metal catalysts. For the synthesis of the indeno[1,2-b]quinoline core, catalyst-free approaches based on the Friedländer annulation have been reported.

For instance, the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has been achieved through the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with 1,3-indandione (B147059) without the need for a catalyst. mdpi.com This reaction, a variation of the Friedländer synthesis, demonstrates that with appropriate substrates, the inherent reactivity is sufficient to drive the reaction to completion. mdpi.com While an initial attempt using water as a solvent resulted in incomplete conversion, changing the solvent system allowed the reaction to proceed effectively. mdpi.com

Solvent-Free or Environmentally Benign Solvent Applications

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Consequently, there is a strong emphasis on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.

The synthesis of poly-substituted indeno[1,2-b]quinolines has been successfully carried out using high-temperature water as a solvent under microwave irradiation. nih.gov This method offers several advantages, including rapid reaction times and high yields. nih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for green synthesis. Microwave heating can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating.

Furthermore, solid-state reactions, performed by grinding the reactants together without any solvent, represent another important green chemistry technique. The synthesis of related indeno[1,2-b]quinoxaline derivatives has been achieved in the solid state using β-cyclodextrin as a catalyst, demonstrating the feasibility of solvent-free approaches for this class of compounds. nih.gov

Table 2: Green Synthetic Approaches to Indeno[1,2-b]quinolines

MethodKey FeatureExample Application
Catalyst-Free SynthesisAvoids use of metal or acid/base catalysts.Friedländer condensation of 2-aminobenzaldehydes and 1,3-indandione. mdpi.com
Microwave-Assisted Synthesis in WaterUtilizes an environmentally benign solvent and energy-efficient heating.One-pot, three-component synthesis of poly-substituted indeno[1,2-b]quinolines. nih.gov
Solid-State SynthesisEliminates the need for a solvent.β-cyclodextrin catalyzed synthesis of indeno[1,2-b]quinoxalines. nih.gov

This interactive table highlights various green chemistry approaches for the synthesis of the indeno[1,2-b]quinoline scaffold.

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Controlling selectivity is a fundamental challenge in the synthesis of complex organic molecules like this compound. The presence of multiple reactive sites and the potential for forming various isomers necessitates careful consideration of chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the indeno[1,2-b]quinoline core via multicomponent reactions, chemoselectivity is crucial. For example, in the reaction of an aldehyde, 1,3-indanedione, and an enaminone, the desired reaction pathway must be favored over potential side reactions of the individual components. rsc.org

Regioselectivity , the preferential formation of one constitutional isomer over another, is a key consideration in the Friedländer synthesis of quinolines, a common method for constructing the indeno[1,2-b]quinoline skeleton. When an unsymmetrical ketone is reacted with a 2-aminobenzaldehyde derivative, two different regioisomers can potentially form. The outcome of the reaction can be influenced by the reaction conditions and the electronic and steric properties of the substituents on the reactants. researchgate.net For instance, the use of specific catalysts or reaction media can favor the formation of one regioisomer over the other.

Stereoselectivity involves the preferential formation of one stereoisomer over others. In the context of this compound, the carbon at the 11-position is a stereocenter. Therefore, the nucleophilic addition of a Grignard or organolithium reagent to 11H-indeno[1,2-b]quinolin-11-one will generate a racemic mixture of the (R)- and (S)-enantiomers unless a chiral catalyst or auxiliary is employed. Similarly, the reduction of the 11-keto group to an 11-hydroxy group can also lead to a racemic mixture. Achieving stereoselectivity in these transformations is an active area of research, often involving the use of chiral reducing agents or the development of asymmetric catalytic systems. While specific examples for the stereoselective synthesis of this compound are not abundant in the literature, the principles of asymmetric synthesis are applicable.

Synthesis of Polyfunctionalized Indeno[1,2-b]quinolin-11-ol Derivatives

The synthesis of polyfunctionalized derivatives of this compound is primarily achieved through two main routes: substitution on the aromatic rings of the indenoquinoline core and nucleophilic addition to the carbonyl group of the precursor, 11H-indeno[1,2-b]quinolin-11-one, to generate the C11-ol moiety with additional substituents.

A common strategy for introducing functional groups onto the quinoline portion of the molecule is through the Friedländer annulation reaction. This method involves the condensation of a substituted 2-aminobenzaldehyde or related ketone with 1,3-indandione. For instance, the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one was accomplished using this approach, providing a dibrominated scaffold that can be subsequently reduced to the corresponding 11-ol derivative. mdpi.com This demonstrates a pathway to derivatives functionalized with halogens on the heterocyclic system.

Derivatization directly at the C11-position is frequently accomplished via the ketone precursor, 11H-indeno[1,2-b]quinoxalin-11-one, a closely related analog. Nucleophilic addition of organometallic reagents, such as Grignard reagents, to the C11-carbonyl group is a direct method to produce C11-substituted alcohol derivatives. For example, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with phenylmagnesium bromide yields 11-phenyl-11H-indeno[1,2-b]quinoxalin-11-ol. nih.gov This introduces a phenyl group at the C11 position while simultaneously forming the hydroxyl group.

Furthermore, the C11-carbonyl offers a reactive site for condensation reactions to form other functionalized derivatives, such as oximes. Novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs have been synthesized, including O-(O-ethylcarboxymethyl) oxime, which showcases the conversion of the ketone to a more complex functional group. nih.gov

Derivative NamePrecursor CompoundSynthetic MethodKey ReagentsReference
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one Substituted 2-aminobenzaldehyde and 1,3-indandioneFriedländer AnnulationDCC, MeCN mdpi.com
11-Phenyl-11H-indeno[1,2-b]quinoxalin-11-ol 11H-Indeno[1,2-b]quinoxalin-11-oneGrignard ReactionPhenylmagnesium bromide, THF nih.gov
11H-Indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime 11H-Indeno[1,2-b]quinoxalin-11-oneOximationNot specified nih.gov

Heterocyclic Annulation and Scaffold Extension

Beyond simple functionalization, the 11H-indeno[1,2-b]quinoline scaffold can be significantly modified through heterocyclic annulation, where new rings are fused to the core structure. This strategy leads to the creation of complex, multi-ring systems, often with unique three-dimensional architectures like spiro compounds.

A notable example of scaffold extension involves a one-pot, multi-component 1,3-dipolar cycloaddition reaction. mdpi.com This approach utilizes a functionalized precursor, such as 7-chloro-11H-indeno[1,2-b]quinoxalin-11-one, which is reacted with an amino acid (L-proline) and a suitable dipolarophile (malononitrile). The reaction proceeds through the formation of an azomethine ylide intermediate, which then undergoes cycloaddition with the dipolarophile. mdpi.com

This highly efficient and regioselective process results in the synthesis of a spiro-pyrrolizidine derivative. In this new architecture, the pyrrolizidine (B1209537) ring system is attached at the C11-position of the indenoquinoxaline core, creating a spirocyclic junction. This represents a significant extension of the original scaffold, adding a complex, nitrogen-containing heterocyclic moiety. mdpi.com

Starting ScaffoldReaction TypeKey ReagentsResulting StructureReference
7-Chloro-11H-indeno[1,2-b]quinoxalin-11-one 1,3-Dipolar CycloadditionL-proline, MalononitrileSpiro-pyrrolizidine derivative mdpi.com

Exploration of Biological Activities and Mechanisms of Action for Indeno 1,2 B Quinolin 11 Ol and Analogues

Anticancer and Antitumor Research

The indeno[1,2-b]quinoline scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. Researchers have synthesized and evaluated a multitude of analogues, demonstrating a range of biological activities, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and targeting of essential enzymes involved in DNA replication.

Inhibition of Cancer Cell Proliferation in In Vitro Models

Derivatives of the 11H-indeno[1,2-b]quinoline skeleton have shown notable antiproliferative activity against various human cancer cell lines in laboratory settings. For instance, certain 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides have been evaluated for their ability to inhibit the growth of cancer cells. nih.gov The introduction of specific substituents at the 4-position of the indenoquinoline ring, such as a chloro group, has been shown to increase cytotoxic potency by five to tenfold. nih.gov One such derivative, a 4-Cl analogue, exhibited a potent IC50 value of 8 nM against Lewis lung carcinoma cells. nih.gov

Similarly, a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) demonstrated even greater cytotoxic effects. nih.gov Compounds featuring mono-cationic linker chains were more potent than their monomeric counterparts. nih.gov Those with dicationic linkers displayed exceptionally high potencies, with IC50 values as low as 0.18–1.4 nM against human Jurkat leukemia cells, representing up to a 1000-fold increase in potency compared to the parent monomer. nih.gov The presence of small, lipophilic 4-substituents also significantly enhanced potency in cell culture. nih.gov

Furthermore, studies on indeno[1,2-c]quinoline derivatives have identified compounds with significant antiproliferative effects. nih.gov For example, one derivative, 22b, was found to be highly potent against several cancer cell lines with IC50 values of 0.52 µM (HeLa), 0.74 µM (SKHep), 6.76 µM (AGS), and 0.64 µM (A549). nih.gov

The table below summarizes the in vitro antiproliferative activity of selected indeno[1,2-b]quinoline analogues.

Compound ClassSpecific AnalogueCancer Cell LineIC50 Value
11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides4-Cl derivativeLewis Lung Carcinoma8 nM nih.gov
bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides)Dicationic linkerHuman Jurkat Leukemia0.18-1.4 nM nih.gov
Indeno[1,2-c]quinoline derivativesCompound 22bHeLa0.52 µM nih.gov
Indeno[1,2-c]quinoline derivativesCompound 22bSKHep0.74 µM nih.gov
Indeno[1,2-c]quinoline derivativesCompound 22bAGS6.76 µM nih.gov
Indeno[1,2-c]quinoline derivativesCompound 22bA5490.64 µM nih.gov

Mechanisms of Apoptosis Induction

Indeno[1,2-b]quinoline derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells through various mechanisms. One such derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36), induces apoptosis in HL-60 human leukemia cells. nih.gov At higher concentrations, this compound was observed to increase the population of apoptotic cells, cause a loss of mitochondrial membrane potential, induce the cleavage of poly (ADP-ribose) polymerase (PARP), and activate several caspases, which are key executioner proteins in the apoptotic cascade. nih.gov The apoptotic effects of AM6-36 are linked to the upregulation of p38 MAPK and JNK phosphorylation and the downregulation of the c-Myc oncogene expression. nih.gov

Another quinoline (B57606) derivative, IND-2, has been shown to induce apoptosis in prostate cancer cells. psu.edu Treatment with IND-2 led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved caspase-3, cleaved caspase-7, and cleaved PARP. psu.edu Morphological changes characteristic of apoptosis were also observed in PC-3 cells following treatment with IND-2. psu.edu

Furthermore, a study on an indoloquinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated its ability to induce apoptosis by increasing the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53 in liver and colon cancer cell lines. mdpi.com

Targeting of Topoisomerases (Top I and Top II)

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for cell replication, making them attractive targets for anticancer drugs. Several indeno[1,2-b]quinoline derivatives have been identified as inhibitors of topoisomerase I (Top I) and/or topoisomerase II (Top II).

The National Cancer Institute (NCI) predicted that the indenoisoquinoline NSC 314622 would act as a Top I inhibitor, a prediction that was later confirmed through in vitro testing. nih.gov Subsequently, more potent derivatives have been developed. nih.gov Molecular modeling studies suggest that these compounds can intercalate into the DNA and interact with amino acid residues of the Top1 enzyme, leading to increased biological activity. nih.gov

Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides have been identified as dual inhibitors of both Top I and Top II. nih.gov Similarly, a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) are considered putative Top I inhibitors. nih.gov Interestingly, these dimeric compounds were more potent in cell lines that under-express Top II, suggesting that Top II is not their primary target. nih.gov

The table below highlights the topoisomerase inhibitory activity of different indenoquinoline classes.

Compound ClassTarget Enzyme(s)
IndenoisoquinolinesTopoisomerase I nih.gov
Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamidesTopoisomerase I and Topoisomerase II nih.gov
bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides)Putative Topoisomerase I nih.gov

Cytotoxicity Assessment in Specific Cell Lines

The cytotoxic effects of indeno[1,2-b]quinoline derivatives have been evaluated across a panel of human cancer cell lines. A series of ring-substituted analogues of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides were assessed for their cytotoxicity, with 4-substituted analogues showing a five to tenfold increase in potency. nih.gov The 4-Cl derivative, for instance, displayed an IC50 of 8 nM against the Lewis lung carcinoma. nih.gov

Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) with dicationic linker chains exhibited extraordinary potency, with IC50 values ranging from 0.18 to 1.4 nM against human Jurkat leukemia cells. nih.gov

The indenoisoquinoline AM6-36 demonstrated significant dose- and time-dependent inhibition of cellular proliferation in HL-60 human leukemia cells, with an IC50 value of 86 nM. nih.gov

The table below provides a summary of the cytotoxic activity of various indenoquinoline analogues in specific cancer cell lines.

Compound AnalogueCancer Cell LineCytotoxicity (IC50)
4-Cl-11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamideLewis Lung Carcinoma8 nM nih.gov
bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide) with dicationic linkerHuman Jurkat Leukemia0.18-1.4 nM nih.gov
3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36)HL-60 Human Leukemia86 nM nih.gov
Indeno[1,2-c]quinoline derivative 22bHeLa (Cervical Carcinoma)0.52 µM nih.gov
Indeno[1,2-c]quinoline derivative 22bSKHep (Hepatocellular Carcinoma)0.74 µM nih.gov
Indeno[1,2-c]quinoline derivative 22bAGS (Stomach Adenocarcinoma)6.76 µM nih.gov
Indeno[1,2-c]quinoline derivative 22bA549 (Non-small Cell Lung Cancer)0.64 µM nih.gov

Anti-inflammatory Investigations

In addition to their anticancer properties, certain indeno[1,2-b]quinoline derivatives have been investigated for their potential as anti-inflammatory agents.

Modulation of Inflammatory Pathways

Research has shown that some indenoquinoline compounds can modulate inflammatory responses. ontosight.ai For example, several derivatives of 10-methyl-amino-11H-indeno[1,2-b]quinolin-11-one were examined for their anti-inflammatory and analgesic properties. nih.gov However, substitution in the indeno and quinoline rings of these compounds led to a loss of the strong anti-inflammatory and analgesic effects seen with the parent system. nih.gov

In contrast, a study on indeno[1,2-c]quinoline derivatives identified compounds with potent dual inhibitory effects on neutrophil elastase (NE) release and superoxide (B77818) anion generation, key events in the inflammatory process. nih.gov One derivative, 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (3d), was the most potent dual inhibitor with IC50 values of 2.20 µM for NE release and 1.78 µM for superoxide anion generation. nih.gov Another compound, 9-methoxy-6-(3-piperidinemethano-1-yl)-11H-indeno[1,2-c]quinolin-11-one (4g), also demonstrated potent dual inhibitory activity with IC50 values of 0.46 µM and 0.68 µM, respectively. nih.gov Furthermore, (E)-N′-(6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene)isonicotino-hydrazide (12) was identified as a potent dual inhibitor of both NE release and superoxide anion generation, with IC50 values of 1.76 µM and 1.72 µM, respectively. nih.gov

The table below summarizes the anti-inflammatory activity of selected indeno[1,2-c]quinoline derivatives.

CompoundTargetIC50 Value
6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (3d)Neutrophil Elastase Release2.20 µM nih.gov
Superoxide Anion Generation1.78 µM nih.gov
9-methoxy-6-(3-piperidinemethano-1-yl)-11H-indeno[1,2-c]quinolin-11-one (4g)Neutrophil Elastase Release0.46 µM nih.gov
Superoxide Anion Generation0.68 µM nih.gov
(E)-N′-(6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene)isonicotino-hydrazide (12)Neutrophil Elastase Release1.76 µM nih.gov
Superoxide Anion Generation1.72 µM nih.gov

Inhibition of Key Enzymes in Inflammation

Derivatives of the indeno[1,2-b]quinoxaline scaffold, which is structurally related to indeno[1,2-b]quinolines, have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs). nih.govnih.gov JNKs are a family of mitogen-activated protein kinases (MAPKs) that play a pivotal role in inflammatory signaling pathways. nih.gov The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs.

Research has led to the synthesis of novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogues that exhibit sub-micromolar binding affinity for JNK isoforms. nih.gov Notably, some compounds have shown selectivity for JNK1 and JNK3 over JNK2. nih.gov For instance, the compound 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime demonstrated dissociation constants (Kd) for JNK1 and JNK3 of 22 nM and 76 nM, respectively. nih.gov Molecular modeling studies suggest that these oxime derivatives may act as competitive inhibitors by binding to the JNK catalytic site. nih.gov The foundational 11H-indeno[1,2-b]quinoxalin-11-one scaffold is considered a suitable base for the development of JNK inhibitors. nih.gov

In a related isomeric series, indeno[1,2-c]quinoline derivatives have been shown to inhibit neutrophil elastase (NE), another key enzyme in the inflammatory process. nih.govresearchgate.net Certain derivatives, such as 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, displayed potent dual inhibitory effects on both NE release and superoxide anion generation, with IC50 values of 0.46 µM and 0.68 µM, respectively. nih.govresearchgate.net

Table 1: Inhibition of Inflammatory Enzymes by Indenoquinoline Analogues

Compound/Derivative Class Target Enzyme Activity (IC50 / Kd) Reference
11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime JNK1 22 nM (Kd) nih.gov
11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime JNK3 76 nM (Kd) nih.gov
6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one Neutrophil Elastase (NE) 0.46 µM (IC50) nih.govresearchgate.net
6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one Superoxide Anion Generation 0.68 µM (IC50) nih.govresearchgate.net
(E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide Neutrophil Elastase (NE) 1.76 µM (IC50) nih.gov
(E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide Superoxide Anion Generation 1.72 µM (IC50) nih.gov

Suppression of Pro-inflammatory Cytokine Production

The inhibition of JNK activity by indeno[1,2-b]quinoxaline derivatives directly correlates with their ability to suppress the production of pro-inflammatory cytokines. Specifically, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and its analogues have been shown to inhibit the production of interleukin-6 (IL-6) in human monocytic cells. nih.gov This effect is linked to the inhibition of lipopolysaccharide (LPS)-induced activation of nuclear factor-κB/activating protein 1 (NF-κB/AP-1), a key transcription factor for pro-inflammatory genes. nih.gov This demonstrates that the anti-inflammatory properties of these compounds are mediated, at least in part, through the JNK signaling pathway, leading to a downstream reduction in inflammatory mediators. nih.gov

Antimicrobial and Antituberculosis Studies

Activity against Bacterial Strains

The indeno[1,2-b]quinoxaline framework and its derivatives have demonstrated notable antimicrobial properties. mdpi.comresearchgate.net A series of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides showed significant antibacterial activity in screening studies. researchgate.net Furthermore, functionalized spiro-pyrrolizidines derived from a 7-chloro-11H-indeno[1,2-b]quinoxaline starting material were found to be particularly effective against Gram-positive bacteria, an effect attributed to the lipophilic character of the molecules facilitating membrane permeation. mdpi.com

Table 2: Antibacterial Activity of Indeno[1,2-b]quinoxaline Derivatives

Derivative Class Activity Target Bacteria Reference
N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides Significant antibacterial activity Not specified researchgate.net
Spiro-pyrrolizidines from 7-chloro-11H-indeno[1,2-b]quinoxaline Effective, 50% inhibitory effect Gram-positive bacteria mdpi.com

Efficacy against Fungal Pathogens

The antimicrobial spectrum of indeno[1,2-b]quinoxaline derivatives extends to fungal pathogens. researchgate.net The same series of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides that exhibited antibacterial effects also displayed significant antifungal activity. researchgate.net This suggests a broad-spectrum antimicrobial potential for this class of compounds.

Inhibition of Mycobacterium tuberculosis Growth

While extensive research has demonstrated the potent activity of the isomeric indeno[1,2-c]quinoline derivatives against Mycobacterium tuberculosis H37Rv, with some analogues showing minimum inhibitory concentrations (MIC) as low as 0.96 μg/mL, specific data for the indeno[1,2-b]quinoline scaffold is less detailed. nih.govnih.govresearchgate.net However, older research has indicated that indenoquinoxalines as a general class of compounds exhibit antitubercular properties, suggesting the potential of the indeno[1,2-b]quinoxaline core in this therapeutic area. nih.govresearchgate.net

Antiviral Properties

The antiviral potential of the indeno[1,2-b]quinoline scaffold has been explored, particularly through the synthesis of complex derivatives. Spiropyrrolidine derivatives, which can be synthesized from an indeno[1,2-b]quinoxaline core, are recognized for their potential antiviral activities. researchgate.net This is part of a broader landscape where quinoline-based structures are known to possess a wide range of biological activities, including antiviral effects against viruses such as Dengue and Zika virus. nih.govnih.gov While direct antiviral testing data for 11h-Indeno[1,2-b]quinolin-11-ol is limited in the reviewed literature, the activity of its derivatives suggests a promising avenue for future research. mdpi.comresearchgate.net

Neuroprotective Effects and Mechanisms

Derivatives of the 11H-indeno[1,2-b]quinoxaline-11-one scaffold, which are structurally related to indeno[1,2-b]quinolin-11-ol, have demonstrated notable neuroprotective properties. researchgate.net A key analogue, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), has been shown to protect against cerebral ischemia-reperfusion injury in mice. nih.gov The neuroprotective effects of these compounds are believed to stem from a dual mechanism of action.

Firstly, these analogues act as inhibitors of c-Jun N-terminal kinases (JNKs), a family of enzymes that play a critical role in pathological processes initiated by stress stimuli such as oxidative stress and ischemia-reperfusion injury. nih.govnih.gov By inhibiting JNK, these compounds can mitigate the downstream inflammatory and apoptotic signaling cascades that lead to neuronal cell death.

Secondly, certain oxime derivatives, including IQ-1, are capable of acting as nitric oxide (NO) donors. nih.gov NO is a significant signaling molecule in the nervous system, and its role in ischemic injury is complex. However, low concentrations of NO, particularly when produced by endothelial nitric oxide synthase (eNOS), are thought to confer protective effects during cerebral ischemia. nih.gov It is hypothesized that compounds possessing the dual functions of JNK inhibition and NO donation could be particularly effective neuroprotective agents against brain injuries caused by ischemia and reperfusion. nih.gov The biotransformation of these oxime derivatives by enzymes like microsomal cytochrome P450 can result in the release of NO. nih.gov

Early research into 11H-indeno[1,2-b]quinolin-11-one derivatives also identified effects on the central nervous system, with several compounds producing a sedative action in animal models. nih.gov

Enzyme Inhibition Studies (beyond JNK)

While the inhibition of c-Jun N-terminal kinases (JNKs) is a well-documented activity of indeno[1,2-b]quinoline analogues, research has revealed their inhibitory effects on other enzyme systems as well. researchgate.netnih.gov

Notably, certain dimeric indeno[1,2-b]quinoline derivatives, specifically bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), have been identified as putative inhibitors of Topoisomerase I (Topo I). mdpi.comnih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. Studies on these bis-carboxamide analogues showed they were more potent cytotoxins than their monomeric counterparts and demonstrated that Topoisomerase II was likely not their primary target, further suggesting a mechanism involving Topo I inhibition. nih.govresearchgate.net

In kinase panel screening, derivatives of IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) were found to have significant binding affinity for Casein Kinase 1 delta (CK1δ), in addition to the JNK isoforms. researchgate.net This indicates a degree of selectivity, as significant binding to other kinases in the panel was not observed. researchgate.net

Furthermore, studies on indeno[1,2-c]quinoline derivatives, isomeric to the [1,2-b] scaffold, have identified compounds with potent dual inhibitory effects on neutrophil elastase (NE) release and superoxide anion generation, highlighting them as potential anti-inflammatory agents. researchgate.net For instance, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one demonstrated IC50 values of 0.46 μM for NE release and 0.68 μM for superoxide anion generation. researchgate.net

Interaction with Biological Macromolecules

The planar aromatic ring system characteristic of the indeno[1,2-b]quinoline scaffold makes it well-suited for interaction with DNA. nih.gov The primary mode of this interaction is believed to be intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is driven mainly by π-π stacking forces between the compound's aromatic rings and the DNA base pairs. nih.gov

Molecular docking and modeling studies have been conducted on various analogues to elucidate these binding properties. For a series of indeno[1,2-b]quinoline-9,11-diones, docking simulations showed reversible attachment to DNA oligonucleotides with calculated binding affinities ranging from -5.85 to -9.87 kcal/mol. nih.gov Aromatized versions of these compounds generally exhibited higher binding energies, which was attributed to superior π-π stacking interactions. nih.gov

Similarly, molecular docking analysis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one suggested that it may also effectively intercalate with DNA. mdpi.comresearchgate.net Spectroscopic studies using UV, fluorescence, and circular dichroism, along with viscosity measurements, confirmed that 11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazones primarily bind to calf thymus DNA (ctDNA) through an intercalation mechanism. nih.gov For one of these thiosemicarbazone compounds, docking poses revealed the formation of a key hydrogen bond with the DNA receptor, further stabilizing the interaction. nih.gov The antitumor activity of these specific compounds was found to correlate with their ctDNA binding affinity. nih.gov

Table 1: Calculated DNA Binding Affinities for Indeno[1,2-b]quinoline-9,11-dione Analogues Data sourced from molecular docking simulations with DNA macromolecular templates. nih.gov

Compound TypeBinding Affinity Range (kcal/mol)Probable Interaction Mode
Indeno[1,2-b]quinoline-9,11-diones-6.86 to -9.20Intercalation, H-bonding
Aromatized Analogues-5.85 to -9.87Intercalation (Superior π-π stacking)

The biological activities of indeno[1,2-b]quinolin-11-ol analogues are intrinsically linked to their ability to bind with specific proteins. The most extensively studied protein interaction is with the c-Jun N-terminal kinases (JNKs). nih.gov

Analogues based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold have been developed as potent and selective JNK inhibitors. researchgate.netnih.gov Several of these compounds exhibit binding affinity in the sub-micromolar and even nanomolar range for JNK isoforms. nih.govnih.gov For example, the compound 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (designated 10c) showed dissociation constants (Kd) for JNK1 and JNK3 of 22 nM and 76 nM, respectively. nih.govnih.gov Molecular modeling suggests these compounds act as competitive inhibitors, binding to the JNK catalytic site. nih.govnih.gov

Another significant protein interaction involves cytochrome P450 (CYP450) enzymes. nih.gov The oxime derivative IQ-1 undergoes biotransformation catalyzed by microsomal CYP450, which results in the formation and release of nitric oxide (NO). nih.gov This interaction is a key part of the compound's proposed dual-action neuroprotective mechanism. nih.gov

While specific receptor affinity studies are limited, the lipophilicity of these compounds, as predicted by in silico ADME models, suggests a likelihood of interaction with various biological macromolecules. mdpi.com For instance, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has a structural similarity to the JNK inhibitor IQ-1, suggesting it may share a common pharmacophore and thus could represent a new class of JNK inhibitors. mdpi.com

Table 2: JNK Binding Affinities for Selected Indeno[1,2-b]quinoxaline Analogues Data sourced from in vitro binding assays. nih.govnih.gov

CompoundJNK1 (Kd, nM)JNK3 (Kd, nM)
10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime)2276
Tryptanthrin-6-oxime150275

Structure Activity Relationship Sar and Ligand Design

Identification of Pharmacophores within the Indenoquinoline Scaffold

The indenoquinoline scaffold is structurally analogous to the indenoquinoxaline scaffold, and it is suggested that they share a common or closely related pharmacophore. researchgate.netresearchgate.net The fundamental pharmacophoric element is the fused, nitrogen-containing heterocyclic ring system. mdpi.com This planar, polycyclic structure is believed to be crucial for biological activity, potentially through π-π stacking interactions with DNA base pairs or key amino acid residues in target proteins. mdpi.com

Indenoquinolines and their analogs, such as indenoquinoxalines, are recognized as a promising class of inhibitors for targets like c-Jun N-terminal kinases (JNKs). researchgate.netresearchgate.net The core scaffold of 11H-indeno[1,2-b]quinoxalin-11-one, a close analog of the indenoquinoline system, has been identified as a suitable framework for developing JNK inhibitors. nih.govssmu.ru The key pharmacophoric features often include the rigid tetracyclic core, a hydrogen bond donor/acceptor group at position 11 (such as a ketone or oxime), and specific substitution patterns on the aromatic rings that modulate target affinity and selectivity.

Impact of Substituents and Structural Modifications on Biological Activity

The biological activity of the indenoquinoline scaffold is highly sensitive to the nature and position of various substituents. Modifications to the core structure have a profound impact on potency and selectivity, particularly for JNK inhibition.

For derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime, a range of substitutions has been explored to probe the SAR. nih.gov

Halogenation: The introduction of halogen atoms significantly influences binding affinity. For instance, placing a fluorine atom at the R² position or a chlorine atom at the R¹ position resulted in compounds with submicromolar dissociation constants (Kd) for all JNK isoforms. nih.gov Conversely, simultaneous substitution with two fluorine atoms at R³ and R² led to a compound (4f) with high selectivity for JNK1 and JNK3 over JNK2. nih.gov

Alkyl Groups: The size and position of alkyl groups are critical. The introduction of a bulky tert-butyl group at the R² position was found to decrease affinity for JNKs. nih.gov

Other Substitutions: In studies on 10-methyl-amino-11H-indeno[1,2-b]quinolin-11-one, substitutions on either the indene (B144670) or quinoline (B57606) rings led to a loss of the strong anti-inflammatory and analgesic properties characteristic of the parent compound. nih.gov For certain indeno[2,1-c]quinoline phosphine (B1218219) oxide derivatives, an electron-withdrawing group was found to increase biological activity. mdpi.com

The following table summarizes the binding affinities of several substituted 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives for JNK isoforms, illustrating these SAR principles. nih.gov

CompoundSubstituent (R¹)Substituent (R²)Substituent (R³)JNK1 Kd (μM)JNK2 Kd (μM)JNK3 Kd (μM)
4a HFH0.220.350.17
4b ClHH0.250.520.23
4d Ht-BuH>10>10>10
4e FHF0.231.10.15
4f HFF0.17>100.23
4l BrHH0.260.730.23
IQ-1 HHH0.451.10.35

These findings highlight that small modifications to the indenoquinoline scaffold can dramatically alter biological outcomes, providing a roadmap for designing derivatives with specific activity profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.comwalisongo.ac.id For quinoline and quinolinone derivatives, various QSAR models have been developed to predict their therapeutic potential and guide the synthesis of new, more active molecules. nih.gov

These models utilize calculated molecular descriptors that quantify various properties of the compounds. Key descriptors often include:

Electronic Properties: Dipole moment, net atomic charges, and the energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). walisongo.ac.id

Steric and Topological Properties: Surface area and volume. walisongo.ac.id

Physicochemical Properties: Partition coefficient (log P) and hydration energy. walisongo.ac.id

By analyzing a dataset of compounds with known activities, QSAR studies can generate predictive models. nih.govbrieflands.com For example, 2D and 3D QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinolinone derivatives. nih.gov These models produce 3D contour maps that visually represent how different structural features (e.g., steric bulk, electrostatic potential) in specific regions of the molecule correlate with biological activity. nih.gov The insights gained from these models are invaluable for the rational design and screening of new chemicals with enhanced anti-inflammatory or anticancer activities. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor. nih.govnih.gov This technique provides crucial insights into the binding mode at an atomic level, which is essential for understanding the mechanism of action and for the rational design of more effective inhibitors. nih.govresearchgate.net

Molecular docking studies on indenoquinoxaline and related inhibitors have successfully elucidated their binding interactions within the ATP-binding site of kinases like JNK3. nih.govmdpi.comresearchgate.net The ATP-binding site is located between the N-terminal and C-terminal lobes of the kinase. nih.gov

Key interactions observed for potent inhibitors include:

Hydrogen Bonding: A critical interaction involves the formation of hydrogen bonds with the main-chain nitrogen and oxygen atoms of the amino acid Met149, located in the hinge region of the kinase. mdpi.comresearchgate.net Additional hydrogen bonds can be formed with other key residues, such as Lys93, sometimes facilitated by a water molecule. mdpi.com For example, the oxime oxygen atom of some derivatives can form a strong hydrogen bond with Lys93. researchgate.net

Hydrophobic Interactions: The inhibitor's aromatic rings and other nonpolar groups insert into specific hydrophobic pockets within the active site. mdpi.com These pockets are lined with hydrophobic residues like Ala91, Ile92, Leu144, Val145, and Met146, leading to strong, stabilizing hydrophobic interactions. mdpi.com

Analysis of the binding poses of active versus inactive compounds reveals that a precise orientation is required for potent inhibition. Inactive compounds may fail to achieve the key hydrogen bonding interactions or may adopt a different, less favorable location within the binding site. researchgate.net

The detailed understanding derived from SAR, QSAR, and molecular docking studies provides a solid foundation for the rational design of new inhibitors with improved potency and selectivity. mdpi.comresearchgate.netbenthamscience.com

Strategies for rational design include:

Targeting Key Interactions: By identifying crucial interactions, such as the hydrogen bonds with Met149, new molecules can be designed to optimize these contacts. mdpi.comresearchgate.net For example, incorporating functional groups that are strong hydrogen bond donors or acceptors at the correct position can enhance binding affinity.

Modulating Physicochemical Properties: SAR and QSAR data can guide modifications to improve properties like solubility and cell permeability while maintaining or enhancing target affinity. researchgate.net

Blocking Metabolism: Introducing groups that block metabolic pathways, such as fluorine atoms or bulky t-butyl groups, can increase the compound's bioavailability and duration of action. benthamscience.com

This iterative process of design, synthesis, and testing, informed by computational and structural studies, allows for the systematic optimization of the indenoquinoline scaffold to develop novel therapeutic agents. mdpi.combenthamscience.com

Advanced Applications and Emerging Research Areas

Role as Ligands in Coordination Chemistry

While specific studies on the coordination chemistry of 11h-Indeno[1,2-b]quinolin-11-ol are not yet prevalent in the literature, the inherent structural features of the molecule strongly suggest its potential as a versatile ligand in coordination chemistry. The molecule possesses two primary coordination sites: the nitrogen atom of the quinoline (B57606) ring system and the oxygen atom of the hydroxyl group. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with a central metal ion.

The nitrogen atom, being part of a heteroaromatic system, is a Lewis base and can donate its lone pair of electrons to a metal center. The hydroxyl group can either coordinate directly to the metal or be deprotonated to form an alkoxide, which would create a stronger bond with the metal ion. The formation of a five- or six-membered chelate ring would enhance the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

The potential of quinoline derivatives to form stable complexes with a variety of transition metals is well-established. These complexes have found applications in catalysis, sensing, and as functional materials. Given this precedent, it is highly probable that this compound and its derivatives could form a range of novel coordination compounds with interesting structural and electronic properties. The steric bulk of the indenoquinoline framework could also play a crucial role in determining the geometry and reactivity of the resulting metal complexes.

Catalytic Applications (e.g., Transfer Hydrogenation)

The development of efficient catalysts for the transfer hydrogenation of N-heterocycles, such as quinolines, is a significant area of research, as the resulting tetrahydroquinolines are important structural motifs in many pharmaceuticals and biologically active compounds. mdpi.com While this compound itself has not been reported as a catalyst, its structure is highly relevant to the design of ligands for such catalytic systems.

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like formic acid or isopropanol) to a substrate, mediated by a metal catalyst. rsc.org The efficiency and selectivity of these reactions are often governed by the nature of the ligand coordinated to the metal center. Chiral ligands, for instance, can induce enantioselectivity in the hydrogenation of prochiral substrates.

The this compound scaffold could be modified to create chiral ligands for asymmetric transfer hydrogenation. For example, the introduction of a chiral substituent on the indenone part of the molecule could lead to a new class of chiral ligands. The resulting metal complexes could then be investigated for their catalytic activity in the asymmetric reduction of quinolines and other related heterocycles.

Below is a table summarizing various catalytic systems that have been successfully employed for the transfer hydrogenation of quinolines, highlighting the diversity of metals and ligands that can be used in this transformation.

Catalyst/Ligand SystemHydrogen SourceSubstrate ScopeKey Features
Cobalt-amido cooperative catalystH₃N·BH₃Quinolines, benzo[d]oxazole, benzothiazoleHigh efficiency for partial transfer hydrogenation to 1,2-dihydroquinolines at room temperature. nih.gov
Zirconium–hydride complexAmmonia boraneQuinolines, indolesTolerates various functional groups, with up to 94% yield of hydrogenated products. nih.gov
Co(BF₄)₂·6H₂O with tris(2-(diphenylphosphino)phenyl)phosphineFormic acidQuinolines and related heterocyclesFirst example of homogeneous non-noble metal-catalyzed transfer hydrogenation of N-heteroarenes under mild conditions. rsc.org
Iridium catalyst with simple amides as ligandsEthanolQuinolines, pyridinesUtilizes a renewable hydrogen source for the reduction of N-heterocycles. rsc.org

Potential in Organic Electronics and Material Science

The field of organic electronics utilizes carbon-based materials to create electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The performance of these devices is critically dependent on the electronic properties of the organic materials used. The indenoquinoline scaffold, being a large, fused aromatic system, is a promising candidate for applications in this area.

Derivatives of the closely related indeno[1,2-b]quinoxaline have been investigated as building blocks for organic semiconductors. researchgate.net Furthermore, indenofluorenes, which share a similar structural motif, have been shown to be a new class of electron-accepting materials for organic electronics. nih.gov These findings suggest that the indenoquinoline core has the potential to exhibit desirable electronic properties, such as high charge carrier mobility and tunable energy levels.

The presence of the hydroxyl group in this compound could be particularly advantageous. The -OH group can participate in hydrogen bonding, which can influence the solid-state packing of the molecules. This intermolecular interaction can have a significant impact on the charge transport properties of the material. Additionally, the hydroxyl group can serve as a synthetic handle for the introduction of other functional groups, allowing for the fine-tuning of the electronic and physical properties of the material. For example, it could be converted to an ether or an ester to improve solubility or modify the electronic character of the molecule.

Photophysical Properties and Fluorophore Potential

Many quinoline and isoquinoline (B145761) derivatives are known to be fluorescent, and they are widely used as fluorophores in various applications, including biological imaging and sensing. mdpi.com The extended π-conjugated system of this compound suggests that it is likely to possess interesting photophysical properties.

Theoretical studies on a related compound, 11-hydroxy-indeno[1,2-b]quinolin-4-ol, have predicted that it could exhibit both normal and keto fluorescence emissions with large Stokes shifts. nih.gov This phenomenon, known as excited-state intramolecular proton transfer (ESIPT), is a desirable property for fluorophores used in sensing and imaging applications. The presence of the hydroxyl group is crucial for ESIPT to occur.

While experimental data on the photophysical properties of this compound are not yet available, the properties of related isoquinoline derivatives provide some insight into what might be expected. The table below summarizes the fluorescence properties of some isoquinoline derivatives.

CompoundExcitation Maxima (nm)Emission Maxima (nm)Key Observations
Isoquinoline derivatives 3a–f, 5, 7a, 7b, and 7dNot specified328 to 391Emit in the near-ultraviolet region. mdpi.com
1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one (7c)350No intrinsic emissionThe nitro group quenches the fluorescence. mdpi.com
Compounds 7a, 7b, and 7dNot specified391 (7a and 7b), 385 (7d)Emit violet light in solution. mdpi.com

Given the structural similarities, it is reasonable to hypothesize that this compound would also be a fluorescent molecule, likely emitting in the blue or green region of the visible spectrum. Further experimental studies are needed to fully characterize its photophysical properties and to explore its potential as a novel fluorophore.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of the indeno[1,2-b]quinoline core has traditionally been achieved through methods like the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde with a 1,3-indandione (B147059) derivative. mdpi.com A common approach involves the condensation of ninhydrin (B49086) with o-phenylenediamine (B120857) to produce 11H-indeno[1,2-b]quinoxalin-11-one, a key intermediate. nih.govmdpi.com While effective, these methods can sometimes be limited by moderate yields and the need for harsh reaction conditions. mdpi.com

Future synthetic efforts should focus on the development of more efficient and sustainable methodologies. This includes the exploration of catalyst-free systems and the use of greener solvents. mdpi.com For instance, the use of deionized water as a solvent has been patented for the synthesis of 11H-indeno[1,2-b]quinolin-11-one, achieving a high yield. mdpi.com Additionally, multicomponent reactions, such as the imino Diels-Alder reaction, offer a powerful tool for constructing complex molecular architectures like isoindolo[2,1-a]quinolin-11-ones in a single step with high atomic economy. bwise.krnih.gov Further research into novel catalytic systems, including transition metal catalysis and biocatalysis, could lead to more direct and atom-economical routes to 11H-Indeno[1,2-b]quinolin-11-ol and its derivatives.

Comprehensive Profiling of Biological Targets and Pathways

Derivatives of the indeno[1,2-b]quinoxaline scaffold, structurally similar to indenoquinolines, have shown significant activity as inhibitors of c-Jun N-terminal kinases (JNKs). mdpi.comnih.govnih.gov Specifically, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and its analogs have demonstrated potent, nanomolar binding affinity for JNK isoforms, particularly JNK1 and JNK3. nih.govnih.gov This inhibition of JNK activity correlates with anti-inflammatory effects, such as the reduction of pro-inflammatory cytokine production. nih.gov

Future research should aim for a comprehensive understanding of the biological targets of this compound and its derivatives. This involves screening against a broad panel of kinases and other enzymes to identify both primary targets and potential off-target effects. Molecular docking studies have suggested that compounds like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one may act as DNA intercalators, a mechanism distinct from kinase inhibition. mdpi.comresearchgate.net A deeper investigation into the specific molecular interactions with biological macromolecules will be crucial for elucidating their mechanisms of action and for guiding the design of more selective and potent compounds.

Investigation of Specific Stereoisomers of this compound

The introduction of a hydroxyl group at the 11-position of the indeno[1,2-b]quinoline scaffold creates a chiral center. The resulting stereoisomers can exhibit different biological activities and pharmacokinetic profiles. For example, in the case of oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, the stereochemical configuration of the oxime's carbon-nitrogen double bond (E- or Z-) was previously unknown. researchgate.net

A critical area for future research is the synthesis and biological evaluation of the individual stereoisomers of this compound. This will require the development of stereoselective synthetic methods or the separation of racemic mixtures. Determining the absolute configuration of the more active enantiomer will provide invaluable structure-activity relationship (SAR) data, enabling the design of more potent and specific therapeutic agents.

Exploration of New Therapeutic Indications for Indenoquinoline Systems

The established anti-inflammatory and potential neuroprotective activities of indenoquinoxaline derivatives suggest a range of therapeutic applications for the broader indenoquinoline class of compounds. nih.govmdpi.com The JNK signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. nih.govnih.gov

Future investigations should explore the therapeutic potential of this compound and its analogs in a wider array of disease models. Given the structural similarity to known anticancer agents and the potential for DNA intercalation, their efficacy in various cancer cell lines should be systematically evaluated. mdpi.comresearchgate.net Furthermore, their potential application in treating conditions like ischemia-reperfusion injury, where JNK plays a critical role, warrants further study. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of possible indenoquinoline derivatives presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this process. azoai.comspringernature.comnih.gov Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), can be trained to generate novel molecular structures with desired drug-like properties. azoai.com

The integration of AI and ML into the design and optimization of this compound derivatives represents a promising frontier. These computational approaches can be used for:

Predicting Biological Activity: ML models can be trained on existing data to predict the JNK inhibitory activity or other biological effects of new indenoquinoline analogs. doaj.org

De Novo Design: Generative models can design novel indenoquinoline scaffolds with optimized properties. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

By leveraging these advanced computational techniques, researchers can more efficiently navigate the chemical space and identify promising lead candidates for further development. springernature.comeaspublisher.com

Q & A

Basic: What are the most efficient synthetic routes for 11H-indeno[1,2-b]quinolin-11-ol derivatives?

Methodological Answer:

  • One-pot synthesis : Aqueous media with K₂CO₃ as a catalyst enables rapid synthesis of 11H-indeno[1,2-b]quinoxalin-11-ols under mild conditions, avoiding toxic solvents .
  • ZrCl₄-catalyzed reactions : ZrCl₄ efficiently promotes cyclization to form fused tetracyclic derivatives, achieving yields of 31–90% depending on substituents .
  • Acid-catalyzed cyclization : Polyphosphoric acid (PPA) facilitates intramolecular double cyclization, but requires careful homogenization and temperature control to optimize purity (yields drop with bulky substituents like NO₂ or CF₃) .

Basic: How can structural characterization of this compound derivatives be validated?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and interatomic distances, critical for confirming fused-ring geometry (e.g., planarity of the indenoquinoline core) .
  • NMR spectroscopy : ¹H and ¹³C NMR data distinguish regioisomers, particularly for substituents at C3, C7, or C8. For example, aromatic protons in the quinoline ring show distinct splitting patterns .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone group) .

Basic: What in vitro assays are suitable for evaluating the biological activity of these compounds?

Methodological Answer:

  • EPR spectroscopy : Measures nitric oxide (NO) release in vivo, as demonstrated for anti-ischemic derivatives like IQ-1, which act as NO donors via enzymatic oxidation .
  • DNA intercalation assays : Molecular docking and UV-vis titration validate intercalative binding, as seen with brominated derivatives (e.g., 6,8-dibromo-substituted analogs) .
  • Kinase inhibition : JNK isoform selectivity can be tested using ATP-competitive assays (e.g., SP600125 as a reference inhibitor with Ki = 0.19 μM) .

Advanced: What mechanistic insights explain the enzymatic release of NO from this compound derivatives?

Methodological Answer:

  • Proposed pathway : Enzymatic oxidation by cytochrome P450 or NADPH oxidases generates reactive intermediates (e.g., oxime radicals), which decompose to release NO. EPR spin-trapping with Fe²⁺-DETC confirms NO formation .
  • Contradictions : Some derivatives show negligible NO release despite structural similarity, suggesting steric hindrance or electron-withdrawing substituents (e.g., CF₃) may block enzyme access .

Advanced: How can reaction yields be optimized for challenging substituents (e.g., NO₂ or CF₃)?

Methodological Answer:

  • Catalyst screening : Replace PPA with milder acids (e.g., mandelic acid) to reduce side reactions. Evidence shows mandelic acid improves yields for electron-deficient substrates at room temperature .
  • Solvent engineering : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky substituents during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, critical for substrates prone to decomposition (e.g., nitro groups) .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Case example : Derivatives with identical core structures but varying substituents (e.g., 6-amino vs. 6-chloro) show opposing effects on MRP1-mediated drug resistance. Validate via:
    • Dose-response curves : Ensure activity is concentration-dependent.
    • Competitive binding assays : Use fluorescent probes (e.g., calcein-AM) to confirm MRP1 inhibition .
  • Statistical rigor : Apply factorial ANOVA to isolate variables (e.g., substituent position vs. cell line variability) .

Advanced: What strategies improve structure-activity relationship (SAR) modeling for anticancer activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute bromine with methyl groups to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs targeting glioblastoma .
  • 3D-QSAR : Use molecular docking to correlate substituent bulk (e.g., dibromo groups) with DNA minor-groove binding affinity .
  • Metabolite profiling : Track hydroxylated metabolites using LC-MS, as some derivatives (e.g., 3-hydroxy oxindoles) exhibit prodrug behavior .

Advanced: How can reproducibility challenges in PPA-mediated syntheses be mitigated?

Methodological Answer:

  • Standardized protocols : Pre-mix PPA with starting materials to avoid phase separation. Stirring speed (>500 rpm) and gradual heating (2°C/min) improve homogeneity .
  • Training impact : Novice researchers often achieve lower yields due to inconsistent cooling rates. Implement automated temperature control systems to standardize post-reaction quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.